molecular formula C23H28ClN3O3 B251358 N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-ethoxybenzamide

N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-ethoxybenzamide

Katalognummer: B251358
Molekulargewicht: 429.9 g/mol
InChI-Schlüssel: NSCLDBOULBHUIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-ethoxybenzamide is a synthetic compound that belongs to the class of benzamide derivatives. It is commonly known as CEP-1347 and has been studied extensively for its potential therapeutic applications in neurodegenerative diseases.

Wirkmechanismus

CEP-1347 exerts its neuroprotective effects by inhibiting the activation of the JNK pathway. The JNK pathway is involved in neuronal cell death and is activated in response to various stressors such as oxidative stress and inflammation. CEP-1347 binds to the ATP-binding site of the JNK kinase and prevents its activation, thereby inhibiting the downstream activation of the JNK pathway.
Biochemical and Physiological Effects:
CEP-1347 has been shown to have neuroprotective effects by reducing neuronal cell death and improving motor function in animal models of Parkinson's disease. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-1beta. CEP-1347 has been shown to have a good safety profile and is well-tolerated in animal studies.

Vorteile Und Einschränkungen Für Laborexperimente

CEP-1347 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has a well-defined mechanism of action and has been extensively studied in animal models. However, CEP-1347 has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents for in vitro studies. It also has a short half-life and requires frequent dosing in animal studies.

Zukünftige Richtungen

There are several future directions for the study of CEP-1347. One potential application is in the treatment of Alzheimer's disease, where the JNK pathway has been implicated in neuronal cell death. CEP-1347 may also have applications in other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis. Future studies may also investigate the use of CEP-1347 in combination with other neuroprotective agents for enhanced therapeutic effects.
Conclusion:
In conclusion, CEP-1347 is a synthetic compound that has potential therapeutic applications in neurodegenerative diseases. It exerts its neuroprotective effects by inhibiting the activation of the JNK pathway and has been shown to improve motor function and reduce neuronal loss in animal models of Parkinson's disease. CEP-1347 has several advantages for lab experiments but also has some limitations. Future studies may investigate the use of CEP-1347 in other neurodegenerative diseases and in combination with other neuroprotective agents.

Synthesemethoden

The synthesis of CEP-1347 involves a series of chemical reactions starting from 4-ethoxybenzoic acid. The first step involves the conversion of 4-ethoxybenzoic acid to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 3-chloro-4-(4-isobutyryl-1-piperazinyl)aniline in the presence of a base to form CEP-1347.

Wissenschaftliche Forschungsanwendungen

CEP-1347 has been extensively studied for its potential therapeutic applications in neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. It has been shown to have neuroprotective effects by inhibiting the activation of the c-Jun N-terminal kinase (JNK) pathway, which is involved in neuronal cell death. CEP-1347 has also been shown to improve motor function and reduce neuronal loss in animal models of Parkinson's disease.

Eigenschaften

Molekularformel

C23H28ClN3O3

Molekulargewicht

429.9 g/mol

IUPAC-Name

N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-4-ethoxybenzamide

InChI

InChI=1S/C23H28ClN3O3/c1-4-30-19-8-5-17(6-9-19)22(28)25-18-7-10-21(20(24)15-18)26-11-13-27(14-12-26)23(29)16(2)3/h5-10,15-16H,4,11-14H2,1-3H3,(H,25,28)

InChI-Schlüssel

NSCLDBOULBHUIJ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C(C)C)Cl

Kanonische SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C(C)C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.